Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 518047-98-8
VCID: VC20792917
InChI: InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
SMILES: CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol

Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate

CAS No.: 518047-98-8

Cat. No.: VC20792917

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate - 518047-98-8

Specification

CAS No. 518047-98-8
Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
IUPAC Name benzyl N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)carbamate
Standard InChI InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
Standard InChI Key WWSJZCLRWHEHPA-UHFFFAOYSA-N
Isomeric SMILES CC(C)(/C(=N\O)/N)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator